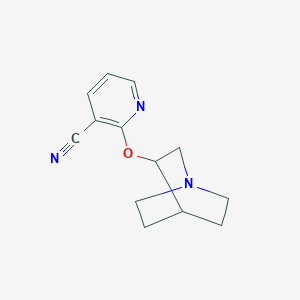

2-(Quinuclidin-3-yloxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Quinuclidin-3-yloxy)nicotinonitrile is a compound that contains a nicotinonitrile and a quinuclidine moiety. Nicotinonitrile, or 3-cyanopyridine, is an organic compound with a pyridine ring and a nitrile group attached to the 3-position . Quinuclidine is a bicyclic amine that can be viewed as a tied back version of triethylamine .

Aplicaciones Científicas De Investigación

- QON derivatives have been explored for their potential as pharmaceutical agents. Some drugs containing nicotinonitrile derivatives are already available in the market, such as Bosutinib , Milrinone , Neratinib , and Olprinone . Researchers continue to investigate novel derivatives for their therapeutic properties.

- Certain QON derivatives exhibit bactericidal and fungicidal activity . These compounds could be valuable in combating microbial infections.

- QON derivatives have been studied as antidotes to the herbicide 2,4-B . Understanding their mode of action and efficacy can contribute to herbicide safety.

- Some QON derivatives have been used as dyes . Their unique chemical structure may lead to interesting color properties.

- QON derivatives have been investigated for their potential in treating Alzheimer’s disease. They inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative conditions .

- Interestingly, QON derivatives have been found to stimulate the growth of sunflower seedlings . Understanding their mechanism of action could have implications for agriculture.

Medicinal Chemistry and Drug Development

Antibacterial and Antifungal Agents

Herbicide Antidotes

Dyes and Colorants

Neurological Research

Plant Growth Stimulants

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that quinuclidine-based compounds often target bacterial cell division protein filamenting temperature-sensitive mutant z (ftsz) .

Mode of Action

Quinuclidine-based compounds, such as this one, are known to inhibit the formation of ftsz protofilaments, impairing the formation of the z-ring and thus inhibiting bacterial division .

Biochemical Pathways

It is known that ftsz inhibitors disrupt the bacterial cell division process, which could affect a variety of downstream biochemical pathways .

Result of Action

It is known that quinuclidine-based compounds have demonstrated potent activity against both gram-positive and gram-negative bacterial strains .

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-11-2-1-5-15-13(11)17-12-9-16-6-3-10(12)4-7-16/h1-2,5,10,12H,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWPLXZOSOKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2450012.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)

![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)